1-(3-Chloroquinolin-7-yl)ethanone
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Overview
Description
Synthesis Analysis
Quinoline, the core structure in “1-(3-Chloroquinolin-7-yl)ethanone”, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C11H8ClNO/c1-7(14)8-2-3-11-9(4-8)5-10(12)6-13-11/h2-6H,1H3 .Chemical Reactions Analysis
Quinoline derivatives, including “this compound”, have been synthesized and functionalized for biological and pharmaceutical activities . The synthesis of these compounds involves various chemical reactions, including reductive elimination and dehydrative cyclo-condensation .Physical and Chemical Properties Analysis
“this compound” is a solid compound that should be stored in a dry room at normal temperature .Scientific Research Applications
Synthesis and Structural Studies
1-(3-Chloroquinolin-7-yl)ethanone and its derivatives have been extensively studied in the field of chemistry for their synthesis and structural properties. Research has shown the effective synthesis of chloroquinoline derivatives, including 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, through various methods such as chlorination using POCl3 reagent. These studies often involve detailed structural and vibrational spectroscopic studies, employing techniques like X-ray diffraction, FTIR, and NMR spectral analysis, alongside Density Functional Theory (DFT) computations (Murugavel et al., 2016).
Antioxidant and Antidiabetic Properties
Several studies have explored the potential of chloroquinoline derivatives in biological applications. Notably, their antioxidant activities have been investigated, with some studies demonstrating their ability to reduce high glucose levels in the human body, suggesting potential as anti-diabetic agents. These findings are supported by assays like the DPPH method and computational studies for pharmacological properties assessment (Murugavel et al., 2017).
Anticancer Applications
Research on chloroquinoline derivatives also extends to cancer management. For example, certain derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, indicating potential use in cancer therapy. These studies often involve in vitro anticancer screening and molecular docking studies to understand their mechanism of action (Aboul-Enein et al., 2017).
Antimalarial and Antibacterial Activities
Chloroquinoline derivatives have also been synthesized and evaluated for their antimalarial and antibacterial activities. Some compounds in this category have shown promising results in inhibiting heme crystallization, a mechanism associated with antimalarial activity, and have displayed cytotoxic effects against specific cancer cell lines (Ferrer et al., 2009). Moreover, novel series of these derivatives have been explored for their potential as antimicrobial agents, with some exhibiting significant activity against various bacterial and fungal strains (Miniyar et al., 2015).
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which 1-(3-chloroquinolin-7-yl)ethanone is a part of, have been evaluated for their antimicrobial, antimalarial, and anticancer activities . These activities suggest that the compound may interact with biological targets involved in these diseases.
Mode of Action
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions . This suggests that this compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
Given its potential antimicrobial, antimalarial, and anticancer activities , it can be inferred that the compound may influence pathways related to these biological processes.
Result of Action
It’s known that some quinoline derivatives show moderate to high antimalarial activity, with ic50 values less than 100 μm . This suggests that this compound might have similar effects.
Safety and Hazards
The safety information available for “1-(3-Chloroquinolin-7-yl)ethanone” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, and the precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 .
Future Directions
Quinoline and its derivatives, including “1-(3-Chloroquinolin-7-yl)ethanone”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with numerous articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research will likely continue to explore new synthesis protocols and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
1-(3-chloroquinolin-7-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMACMVIDKCSUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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